![molecular formula C15H9Cl3N2S2 B2996464 4-Chlorobenzyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide CAS No. 338409-64-6](/img/structure/B2996464.png)
4-Chlorobenzyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide
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Overview
Description
The compound is a sulfur-containing organic compound with multiple aromatic rings (benzyl and phenyl groups) and a thiadiazole group. The presence of chlorine atoms indicates that it’s a type of organochlorine compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a thiadiazole group. The chlorine atoms could potentially influence the electronic structure and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors like the position of the chlorine atoms and the nature of the thiadiazole group. Organochlorine compounds are often involved in reactions like nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the presence of the chlorine atoms, and the thiadiazole group. For example, the compound might have a relatively high molecular weight due to the presence of multiple aromatic rings .Scientific Research Applications
Synthesis and Antiviral Activity
Research into thiadiazole derivatives, closely related to the specified compound, has demonstrated their potential in antiviral applications. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showed certain compounds possessing anti-tobacco mosaic virus activity (Chen et al., 2010).
Synthesis and Structure Analysis
The formation and structural analysis of benzimidazo[1,2-c][1,2,3]thiadiazoles indicate the versatility of thiadiazole compounds in generating novel ring systems with potential for various chemical applications (Tumkevičius et al., 2003).
Electronic Structure and Interface Properties for Solar Cells
Studies on the electronic structure and interface properties of thiadiazole derivatives, similar in structure to the mentioned compound, highlight their significance in the development of organic solar cells. The interaction between the sulfur of benzothiadiazole and gold was specifically noted, which could impact the interface properties in devices (Hintz et al., 2010).
Corrosion Inhibition
The investigation into thiadiazole derivatives for corrosion inhibition of metals demonstrates their protective qualities. Density functional theory (DFT) calculations and molecular dynamics simulations have been employed to predict corrosion inhibition performances, showcasing the utility of these compounds in material science (Kaya et al., 2016).
Quantum Chemical and Molecular Dynamics Simulation Studies
Further studies employing quantum chemical and molecular dynamics simulations on thiadiazole derivatives for corrosion inhibition underscore the methodological approaches to understanding and enhancing the efficacy of such compounds in practical applications (Kaya et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-4-(2,4-dichlorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2S2/c16-10-3-1-9(2-4-10)8-21-15-14(19-20-22-15)12-6-5-11(17)7-13(12)18/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPSBXIKNCWFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide |
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